Urea, N'-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)-
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Overview
Description
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- is a synthetic organic compound that belongs to the class of substituted ureas This compound is characterized by the presence of a urea moiety substituted with 3,4-dichlorophenyl, 2-hydroxyethyl, and 2-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- typically involves the reaction of 3,4-dichloroaniline, 2-hydroxyethylamine, and 2-methylaniline with a suitable isocyanate or carbodiimide. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production capacity. The process typically includes steps such as mixing, reaction, purification, and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs.
Materials Science: Utilization in the synthesis of polymers and advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl-
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methylphenyl)-
Uniqueness
Compared to similar compounds, Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- is unique due to the specific substitution pattern on the phenyl rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
61293-80-9 |
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Molecular Formula |
C16H16Cl2N2O2 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(2-hydroxyethyl)-1-(2-methylphenyl)urea |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-4-2-3-5-15(11)20(8-9-21)16(22)19-12-6-7-13(17)14(18)10-12/h2-7,10,21H,8-9H2,1H3,(H,19,22) |
InChI Key |
JAQGNMGINIWEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CCO)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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